molecular formula C21H18N6O2 B2965452 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034441-77-3

3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No. B2965452
CAS RN: 2034441-77-3
M. Wt: 386.415
InChI Key: BXDLAINZZOOJDS-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have shown significant promise in antimicrobial studies. For example, compounds synthesized with structures related to 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one have demonstrated considerable antimicrobial activity. These include azetidinones and thiazolidinones derivatives which were evaluated against a range of bacterial and fungal strains, showing significant actions as antimicrobial agents (Sahib, 2018), (Patel et al., 2012). These findings support the potential of quinazolinone derivatives in addressing microbial resistance.

Anti-inflammatory and Analgesic Applications

Furthermore, the structural analogs of 3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one have been investigated for their anti-inflammatory and analgesic properties. Research has highlighted the synthesis and evaluation of quinazolinone analogs showing notable anti-inflammatory activity, with some compounds displaying higher activity and lower ulcerogenic liability compared to standard drugs (Rajput & Singhal, 2013), (Alagarsamy et al., 2008). These studies underscore the therapeutic potential of quinazolinone derivatives as analgesic and anti-inflammatory agents.

Antiparkinsonian and Hypotensive Agents

The versatility of quinazolinone derivatives extends to the synthesis of compounds with potential antiparkinsonian and hypotensive activities. Compounds related to the chemical structure have been synthesized and screened for their efficacy in these therapeutic areas, demonstrating the broad spectrum of pharmacological applications of quinazolinone derivatives (Kumar et al., 2012), (Kumar, Tyagi, & Srivastava, 2003). These findings suggest the potential of quinazolinone derivatives in the development of new therapeutic agents targeting neurological and cardiovascular conditions.

properties

IUPAC Name

3-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-20(13-26-14-22-18-9-5-4-8-17(18)21(26)29)25-10-16(11-25)27-12-19(23-24-27)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDLAINZZOOJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

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